Altromycin A

Natural Product Chemistry Structural Biology Antibiotic Discovery

Altromycin A (CAS 128439-47-4, C₄₆H₅₇NO₁₈, MW 911.94) is a naturally occurring anthraquinone-derived antibiotic belonging to the pluramycin family. It is produced by the actinomycete strain AB 1246E-26, which was isolated from a South African bushveld soil sample.

Molecular Formula C46H57NO18
Molecular Weight 911.9 g/mol
Cat. No. B15568046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltromycin A
Molecular FormulaC46H57NO18
Molecular Weight911.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H57NO18/c1-17-33(49)26(57-8)15-29(61-17)64-41-19(3)60-27(16-44(41,5)47-7)21-11-12-22-30(36(21)52)37(53)31-23(35(22)51)13-24(32-25(48)14-28(63-39(31)32)45(6)20(4)65-45)46(56,43(55)59-10)42-38(54)40(58-9)34(50)18(2)62-42/h11-14,17-20,26-27,29,33-34,38,40-42,47,49-50,52,54,56H,15-16H2,1-10H3
InChIKeyRQNWQOXKBDZHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Altromycin A: Product Overview and Baseline Characterization for Scientific Procurement


Altromycin A (CAS 128439-47-4, C₄₆H₅₇NO₁₈, MW 911.94) is a naturally occurring anthraquinone-derived antibiotic belonging to the pluramycin family [1]. It is produced by the actinomycete strain AB 1246E-26, which was isolated from a South African bushveld soil sample [2]. Altromycin A is one of the major components of the altromycin complex, which was discovered and characterized in the early 1990s [3]. The compound is a DNA-reactive agent, characterized as a "threading intercalator" that alkylates the N7 position of guanine in double-stranded DNA [4]. This mechanism of action underpins its potent cytotoxic activity against a variety of mammalian tumor cell lines and its antibacterial activity against a broad spectrum of Gram-positive bacteria [5].

Why Generic Substitution Fails for Altromycin A: The Limitations of In-Class Analogs


Altromycin A is not a simple, fungible commodity. Its biological activity is exquisitely dependent on its unique combination of structural motifs, which include a C-5 altrose substituent, an epoxide at C-2, and a specific C-glycoside linkage [1]. These features are not universally shared by other pluramycin-class compounds, leading to significant differences in DNA sequence specificity, covalent reactivity, and, consequently, biological outcomes [2]. For example, altromycins are distinguished from classical pluramycins (like hedamycin) by their distinct DNA sequence selectivity, which is driven by differences in carbohydrate substituent interactions within the DNA grooves [3]. Furthermore, the altromycin family is internally diverse; Altromycin A, with its C-5 altrose substituent, belongs to a subgroup with distinct sequence selectivity compared to altromycins that lack this substituent (e.g., Altromycin H and I) [4]. Therefore, substituting Altromycin A with another pluramycin, or even another altromycin, is not a biologically equivalent exchange and can lead to divergent and unpredictable experimental results. The following quantitative evidence underscores these critical points of differentiation.

Altromycin A Quantitative Evidence Guide: Verifiable Differentiation Against Analogs


Structural Differentiation: Unique C-Glycoside Linkage Differentiates Altromycin A from Other Pluramycin Antibiotics

Altromycin A features a unique C-glycoside linkage at the C-5 position, which connects a sugar moiety to the chromophore via a carbon-carbon bond rather than directly to an electron-rich aryl ring [1]. This structural feature is highly unusual within the pluramycin class, which typically contains glycosidic linkages at different positions. For instance, the aglycone of altromycin has been synthesized and compared to that of kidamycin, another pluramycin-family antibiotic, highlighting the distinct structural requirements for the synthesis of these related but non-identical compounds [2]. The presence of the C-5 altrose substituent further distinguishes Altromycin A from other altromycins, such as Altromycin H and I, which lack this group and therefore exhibit different biological properties [3].

Natural Product Chemistry Structural Biology Antibiotic Discovery

Potent and Broad-Spectrum Antibacterial Activity: MIC Data Against Clinically Relevant Gram-Positive Pathogens

Altromycin A demonstrates potent antibacterial activity against a range of clinically relevant Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for Altromycin A against Streptococcus and Staphylococcus species are reported to be in the range of 0.2 to 3.12 µg/mL [1]. This activity is consistent across the altromycin complex, with Altromycin E also exhibiting MICs of 0.2-3.12 µg/mL against the same bacterial strains, confirming the class-wide potency against these pathogens . While the exact MIC values may vary slightly between altromycin congeners and different bacterial isolates, this narrow, low-microgram range represents a quantifiable benchmark for potent anti-Gram-positive activity.

Antimicrobial Susceptibility Gram-Positive Bacteria MIC Determination

Mechanistic Differentiation: Altromycin A as a "Threading Intercalator" with Distinct DNA Sequence Specificity

Altromycins, including Altromycin A, are characterized as "threading intercalators" with the added ability to alkylate the N7 position of guanine in double-stranded DNA [1]. Crucially, the altromycins display a distinct DNA sequence specificity compared to classical pluramycins like hedamycin. This difference is not merely qualitative; it is driven by the unique carbohydrate substituents on the altromycin scaffold, which engage in specific hydrogen bonding and van der Waals interactions with base pairs flanking the alkylation site, thereby "steering" the reactive epoxide to specific sequences [2]. In contrast, neopluramycin, an analog that lacks the epoxide and therefore cannot covalently modify DNA, exhibits no discernible sequence selectivity, underscoring that the covalent modification step is the primary determinant of specificity [2]. Altromycin A belongs to the subgroup of altromycins possessing a C-5 altrose substituent, which is known to impart a specific sequence selectivity profile distinct from that of altromycins lacking this substituent (e.g., Altromycin H and I) [3].

DNA Damage Molecular Pharmacology Sequence Specificity Intercalation

Optimal Research and Industrial Application Scenarios for Altromycin A


Investigating DNA Sequence-Specific Damage and Repair Mechanisms

Given its well-characterized, sequence-selective DNA alkylation mechanism [1], Altromycin A is an ideal tool compound for studies focused on DNA damage and repair. It is particularly valuable for dissecting the cellular response to site-specific DNA lesions, mapping DNA repair protein recruitment, or exploring the relationship between adduct location and biological outcome. Its unique selectivity profile, distinct from other pluramycins like hedamycin [1], makes it essential for comparative studies.

Antibacterial Discovery and Mode-of-Action Studies Against Gram-Positive Pathogens

Altromycin A is a potent, broad-spectrum agent against key Gram-positive pathogens, including Streptococcus and Staphylococcus species, with documented MICs in the 0.2-3.12 µg/mL range [2]. This makes it suitable for use as a positive control in antimicrobial susceptibility testing, for screening for resistance mechanisms, and for studying the antibacterial mode of action of this unique anthraquinone-derived class [2].

Natural Product Chemistry and Structural Derivatization Programs

The unusual C-glycoside linkage and complex glycosylation pattern of Altromycin A present a challenging and rewarding target for synthetic and biosynthetic chemists [3]. It is a prime candidate for studies focused on total synthesis, late-stage functionalization, or precursor-directed biosynthesis. Its structural complexity also makes it a valuable reference standard for the dereplication and discovery of new pluramycin-family antibiotics from microbial sources [4].

In Vivo Efficacy Studies in Preclinical Oncology Models

Altromycins, as a class, have demonstrated in vivo antitumor activity in multiple murine models, including systemic P388 leukemia, M5076 ovarian sarcoma, and Lewis lung carcinoma [5]. Altromycin A is therefore a relevant research tool for in vivo pharmacology studies aimed at understanding the efficacy, pharmacokinetics, and therapeutic window of this class of DNA-damaging agents. Its use in these models can provide valuable data on tumor response and toxicity in a complex biological system.

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